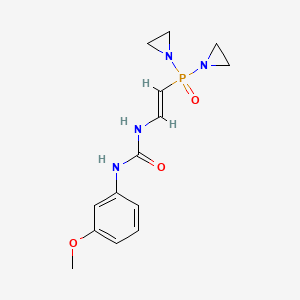
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- is a complex organophosphorus compound It is characterized by the presence of aziridine rings, a phosphine oxide group, and a methoxyphenylureido vinyl moiety
Vorbereitungsmethoden
The synthesis of phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- involves several steps. One common synthetic route includes the reaction of aziridine with phosphine oxide derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is formed. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and yield.
Analyse Chemischer Reaktionen
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine, altering the compound’s properties.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the aziridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of polymers and other advanced materials due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- involves its interaction with molecular targets such as DNA and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- can be compared with other similar compounds such as tris(1-aziridinyl)phosphine oxide and tris(1-(2-methyl)aziridinyl)phosphine oxide . These compounds share the aziridine and phosphine oxide groups but differ in their substituents. The presence of the methoxyphenylureido vinyl moiety in phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- makes it unique and potentially more versatile in its applications.
Eigenschaften
CAS-Nummer |
63886-69-1 |
|---|---|
Molekularformel |
C14H19N4O3P |
Molekulargewicht |
322.30 g/mol |
IUPAC-Name |
1-[(E)-2-[bis(aziridin-1-yl)phosphoryl]ethenyl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C14H19N4O3P/c1-21-13-4-2-3-12(11-13)16-14(19)15-5-10-22(20,17-6-7-17)18-8-9-18/h2-5,10-11H,6-9H2,1H3,(H2,15,16,19)/b10-5+ |
InChI-Schlüssel |
UAACDVAQNQRUJA-BJMVGYQFSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)NC(=O)N/C=C/P(=O)(N2CC2)N3CC3 |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)NC=CP(=O)(N2CC2)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




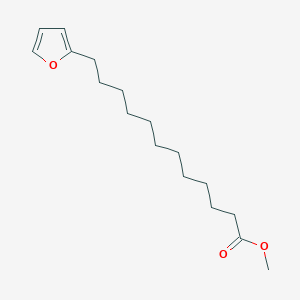
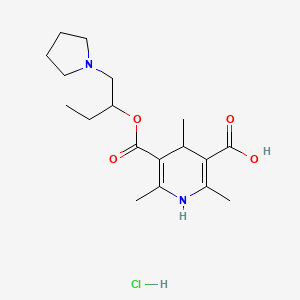

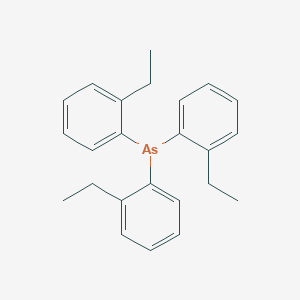
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)

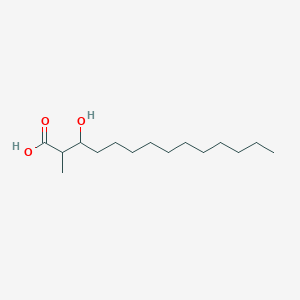
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
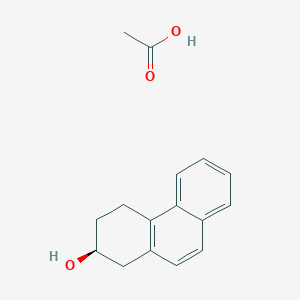
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)

